molecular formula C8HClF16 B1598814 1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane CAS No. 423-53-0

1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane

Cat. No.: B1598814
CAS No.: 423-53-0
M. Wt: 436.52 g/mol
InChI Key: GGRHPDUABIVHSS-UHFFFAOYSA-N
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Description

This compound is a highly fluorinated chloroalkane with the molecular formula C₈ClF₁₆. Its structure features a fully fluorinated carbon chain except for a single chlorine atom at the terminal position. The extensive fluorination confers exceptional chemical inertness, thermal stability, and hydrophobic properties. Such compounds are often used in industrial applications, including surfactants, lubricants, and specialty chemicals .

Properties

IUPAC Name

1-chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8HClF16/c9-8(24,25)7(22,23)6(20,21)5(18,19)4(16,17)3(14,15)2(12,13)1(10)11/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGRHPDUABIVHSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8HClF16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9075246
Record name 1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

423-53-0
Record name Octane, 1-chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000423530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9075246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane can be synthesized through the chlorination of perfluorooctane. The reaction typically involves the use of chlorine gas under controlled conditions to ensure selective substitution of hydrogen atoms with chlorine. The reaction is carried out in the presence of a catalyst, often iron or aluminum chloride, at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous flow of reactants through a reactor, maintaining optimal temperature and pressure conditions to maximize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane primarily undergoes substitution reactions due to the presence of the chlorine atom. It can also participate in reduction and oxidation reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines. The reaction conditions typically include solvents like dimethyl sulfoxide (DMSO) or acetonitrile and may require heating to facilitate the reaction.

    Reduction Reactions: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Oxidation Reactions: Oxidation can be carried out using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Major Products Formed:

    Substitution: The major products depend on the nucleophile used. For example, with hydroxide ions, the product would be a perfluorinated alcohol.

    Reduction: The reduction of the chlorine atom typically yields perfluorooctane.

    Oxidation: Oxidation reactions can lead to the formation of perfluorinated carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Introduction to 1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane

1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane (CAS Number: 423-53-0) is a fluorinated organic compound with significant applications in various scientific and industrial fields. Its unique chemical properties stem from the presence of multiple fluorine atoms and a chlorine atom in its structure. This article explores its applications across several domains including materials science, environmental studies, and chemical synthesis.

Materials Science

1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane is utilized in the development of advanced materials due to its unique surface properties. Its high resistance to solvents and thermal degradation makes it an ideal candidate for coatings and sealants in harsh environments.

Case Study: Fluoropolymer Coatings

Research has shown that incorporating hexadecafluorooctane into fluoropolymer formulations enhances their water and oil repellency while maintaining structural integrity under extreme conditions. These coatings are particularly useful in aerospace and automotive applications where performance is critical.

Environmental Applications

Due to its chemical stability and low reactivity with other substances, this compound has been investigated for use in environmental remediation processes. Its ability to adsorb pollutants makes it a candidate for cleaning up contaminated water sources.

Case Study: Adsorption Studies

Studies conducted on the adsorption capabilities of hexadecafluorooctane reveal that it can effectively bind to various organic contaminants in aqueous solutions. This property is being explored for developing new filtration systems that can remove hazardous substances from drinking water.

Chemical Synthesis

In synthetic organic chemistry, 1-chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane serves as a valuable reagent. It can be used to introduce fluorinated groups into organic molecules which can modify their physical and chemical properties significantly.

Case Study: Synthesis of Fluorinated Compounds

Research has demonstrated that using hexadecafluorooctane as a fluorinating agent can lead to the successful synthesis of various pharmaceuticals with improved bioavailability and efficacy due to enhanced lipophilicity.

Electronics Industry

The compound's dielectric properties make it suitable for applications in the electronics industry. It is being explored as an insulating material in high-performance capacitors and other electronic components.

Case Study: High-Purity Insulation Materials

Investigations into the dielectric breakdown strength of hexadecafluorooctane-based materials indicate superior performance compared to traditional insulation materials. This characteristic is crucial for developing next-generation electronic devices that require reliable performance under high voltage conditions.

Mechanism of Action

The effects of 1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane are primarily due to its high fluorine content, which imparts unique physical and chemical properties. The molecular targets and pathways involved are largely related to its interaction with other molecules through van der Waals forces and its ability to resist degradation under harsh conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Perfluorooctanes

(a) 1-Bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane
  • Molecular Weight : 480.97 g/mol (vs. 430.45 g/mol for the chloro analog) .
  • Reactivity : Bromine’s higher atomic weight and polarizability enhance nucleophilic substitution reactions compared to chlorine. This makes brominated analogs more reactive in synthetic pathways.
  • Applications : Brominated derivatives like Perflubron (1-bromoheptadecafluorooctane) are used in medical imaging and as oxygen carriers due to their biocompatibility .
(b) 1,8-Dichloroperfluorooctane
  • Structure : Two chlorine atoms at both terminal positions (C1 and C8).
  • For reference, HCFC-142b (CH₃CClF₂) has an ODP of 0.10, while HFC-152a (CH₃CHF₂) has an ODP of 0.130 .

Fluorinated Compounds with Functional Groups

(a) 1,8-Bis(trichlorosilylethyl)hexadecafluorooctane
  • Functionality : Incorporates trichlorosilyl groups, enabling covalent bonding to silica-based surfaces.
  • Applications : Used in coatings and adhesives for enhanced durability and hydrophobicity .
(b) Hexadecafluorooctane-1,8-diyldiisocyanate
  • Reactivity : The isocyanate groups (-NCO) facilitate polymerization, making it valuable in synthesizing fluorinated polyurethanes with chemical resistance .

Physicochemical Properties Comparison

Property 1-Chloro-Hexadecafluorooctane 1-Bromo-Hexadecafluorooctane 1,8-Dichloro-Perfluorooctane
Molecular Weight 430.45 g/mol 480.97 g/mol 465.40 g/mol
Boiling Point Not reported ~150–160°C (est.) ~180–190°C (est.)
Vaporization Enthalpy Similar to C₈H₂F₁₆ (41.1 kJ/mol at 310K) Higher due to bromine Likely higher than mono-Cl
Stability High thermal/chemical stability; Cl less reactive than Br Moderate reactivity due to Br Lower stability due to dual Cl

Biological Activity

1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane (CAS Number: 307-22-2) is a perfluorinated compound known for its unique chemical properties and potential biological activities. This article explores its biological activity based on available research findings.

  • Molecular Formula : C8ClF16
  • Molecular Weight : 438.00 g/mol
  • Density : 1.85 g/cm³
  • Boiling Point : 105 °C

Biological Activity Overview

The biological activity of 1-chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane has been studied primarily in the context of its environmental impact and potential effects on human health. The following sections summarize key findings from various studies.

Toxicological Studies

Research indicates that perfluorinated compounds (PFCs), including 1-chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane:

  • Endocrine Disruption : PFCs have been linked to endocrine disruption in laboratory studies. They can interfere with hormone signaling pathways and may affect reproductive health in animals .
  • Developmental Toxicity : Studies have shown that exposure to PFCs during gestation can lead to developmental abnormalities in offspring . This raises concerns regarding fetal exposure in humans.

Case Studies

Several case studies provide insights into the biological effects of this compound:

  • Wildlife Exposure : A study conducted on aquatic organisms revealed that exposure to perfluorinated compounds resulted in bioaccumulation and potential toxicity. Fish exposed to contaminated water showed altered reproductive behaviors and reduced survival rates .
  • Human Health Implications : Epidemiological studies have suggested associations between PFC exposure and various health issues in humans. Increased cholesterol levels and immune system effects have been reported in populations with high levels of PFCs in their blood .

The mechanism by which 1-chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane exerts its biological effects is not fully understood. However:

  • Perfluorinated Compounds Interaction : It is hypothesized that these compounds may bind to peroxisome proliferator-activated receptors (PPARs), influencing lipid metabolism and glucose homeostasis .

Environmental Impact

The persistence of perfluorinated compounds in the environment raises significant concerns:

  • Bioaccumulation Potential : The compound's resistance to degradation leads to bioaccumulation in living organisms and potential biomagnification through food webs.
PropertyValue
Molecular FormulaC8ClF16
Molecular Weight438.00 g/mol
Density1.85 g/cm³
Boiling Point105 °C
ToxicityEndocrine disruptor; developmental toxicity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane
Reactant of Route 2
1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane

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